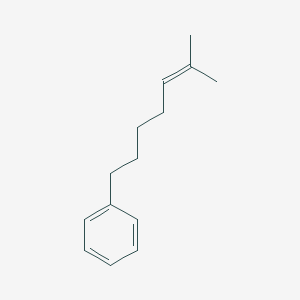

Benzene, (6-methyl-5-heptenyl)-

Description

Contextualization within Modern Organic Chemistry and Aromatic Compounds

Benzene (B151609), (6-methyl-5-heptenyl)-, with the chemical formula C₁₄H₂₀, is a substituted aromatic hydrocarbon. In the landscape of modern organic chemistry, it belongs to the extensive family of alkylated benzene derivatives. These compounds are characterized by a benzene ring attached to an alkyl group. The benzene ring, a six-carbon aromatic system, is a fundamental structural motif in a vast array of organic molecules, from industrial commodities to complex pharmaceuticals. vaia.com The attachment of various alkyl chains to this stable core gives rise to a diverse range of physical and chemical properties, making alkylated benzenes a subject of continuous study.

The specific substituent in Benzene, (6-methyl-5-heptenyl)- is a C₈ unsaturated alkyl chain, which introduces features of both aromatic and aliphatic chemistry into the molecule. The presence of a double bond within the heptenyl side chain further increases its chemical reactivity compared to its saturated counterparts. This dual chemical nature makes such compounds interesting subjects for research in areas like synthesis, reactivity, and material science.

Research Significance of Alkylated Benzene Structures in Contemporary Studies

Alkylated benzene structures are of significant interest in contemporary chemical research for several reasons. Long-chain alkylbenzenes are key precursors in the industrial production of surfactants, which are essential components of detergents and other cleaning products. While the industrial focus has been primarily on linear alkylbenzenes (LABs) for biodegradability reasons, the study of branched and unsaturated alkylbenzenes remains important for understanding structure-property relationships and exploring niche applications.

The synthesis of specifically structured alkylated benzenes is a central theme in organic synthesis. Reactions like the Friedel-Crafts alkylation and acylation are cornerstone methods for creating carbon-carbon bonds between an aromatic ring and an alkyl or acyl group. wikipedia.orgbyjus.com However, these reactions are not without their challenges, such as the potential for carbocation rearrangements, which can lead to a mixture of isomeric products. libretexts.org Research into controlling the regioselectivity and preventing such rearrangements is an active area of investigation. For instance, the alkylation of benzene with a long-chain haloalkane can result in the attachment of the benzene ring at different positions along the chain, and the initial carbocation formed may rearrange to a more stable one before substitution occurs. libretexts.orglibretexts.org

Furthermore, the presence of specific alkylated benzene structures in natural products and as environmental markers fuels research into their biosynthesis, biological activity, and fate in the environment.

Overview of Key Academic Research Trajectories for Benzene, (6-methyl-5-heptenyl)-

Specific academic research focusing exclusively on Benzene, (6-methyl-5-heptenyl)- is limited in publicly accessible literature. However, based on the chemistry of analogous compounds, key research trajectories can be outlined.

A primary area of investigation would be its synthesis. A plausible route for the synthesis of Benzene, (6-methyl-5-heptenyl)- is the Friedel-Crafts alkylation of benzene with a suitable C₈ precursor containing the 6-methyl-5-heptenyl moiety. chemguide.co.uk Potential starting materials could include 6-methyl-5-hepten-1-ol (a derivative of citronellol) or the corresponding halide (e.g., citronellyl bromide). A significant research challenge in this synthesis would be to control the position of the double bond and to prevent skeletal rearrangements of the alkyl chain under the acidic conditions of the Friedel-Crafts reaction. libretexts.org

Finally, exploration of the reactivity of the double bond in the side chain, such as through hydrogenation, oxidation, or polymerization, could lead to the development of new derivatives with potentially interesting properties for materials science or as fine chemical intermediates.

Data Tables

Table 1: Physicochemical Properties of Benzene, (6-methyl-5-heptenyl)-

| Property | Value | Source |

| CAS Number | 92298-90-3 | guidechem.com |

| Molecular Formula | C₁₄H₂₀ | |

| Exact Molecular Weight | 188.15650 g/mol |

Table 2: Illustrative Spectroscopic Data of a Related Compound (6-Methyl-5-hepten-2-one)

| Spectroscopic Data | Key Features | Source |

| ¹H NMR (in CDCl₃) | Signals around 5.07 ppm (vinylic H), 2.46 ppm (-CH₂-C=O), 2.13 ppm (-C(=O)CH₃), and 1.6-1.7 ppm (allylic CH₃ groups). | chemicalbook.com |

| Mass Spectrum (EI) | Molecular ion peak (M⁺) at m/z 126, with significant fragments corresponding to the loss of acetone (B3395972) and other parts of the alkyl chain. | nist.gov |

This table is for illustrative purposes to indicate the types of data that would be relevant for the characterization of Benzene, (6-methyl-5-heptenyl)-. The data presented is for a related ketone, not the target compound.

Structure

2D Structure

3D Structure

Properties

CAS No. |

92298-90-3 |

|---|---|

Molecular Formula |

C14H20 |

Molecular Weight |

188.31 g/mol |

IUPAC Name |

6-methylhept-5-enylbenzene |

InChI |

InChI=1S/C14H20/c1-13(2)9-5-3-6-10-14-11-7-4-8-12-14/h4,7-9,11-12H,3,5-6,10H2,1-2H3 |

InChI Key |

LJFPAJPILKRWOW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCCCC1=CC=CC=C1)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Benzene, 6 Methyl 5 Heptenyl

Elucidation of Laboratory-Scale Preparation Routes

The laboratory synthesis of Benzene (B151609), (6-methyl-5-heptenyl)- can be approached through several established reaction classes, each with distinct mechanisms and strategic advantages. Key methods include electrophilic aromatic substitution, olefin metathesis, and transition-metal-catalyzed cross-coupling reactions.

Mechanisms of Electrophilic Aromatic Substitution in Benzene, (6-methyl-5-heptenyl)- Synthesis

One of the most fundamental methods for attaching an alkyl chain to a benzene ring is the Friedel-Crafts alkylation. youtube.commasterorganicchemistry.com This reaction is a classic example of electrophilic aromatic substitution. youtube.com

The process involves the reaction of benzene with an alkylating agent, such as a (6-methyl-5-heptenyl) halide or alcohol, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃) or a Brønsted acid. youtube.comlibretexts.org

Mechanism:

Generation of the Electrophile: The Lewis acid catalyst activates the alkylating agent to generate a carbocation or a highly polarized complex that functions as the electrophile. For instance, reacting 1-chloro-6-methyl-5-heptene with AlCl₃ would generate a secondary carbocation.

Nucleophilic Attack: The π-electrons of the benzene ring act as a nucleophile, attacking the carbocation. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. youtube.com

Deprotonation: A weak base, often [AlCl₄]⁻, removes a proton from the carbon atom that formed the new bond, restoring the stable aromatic ring and regenerating the catalyst. youtube.com

However, the Friedel-Crafts alkylation suffers from significant limitations for synthesizing a specific isomer like Benzene, (6-methyl-5-heptenyl)-:

Carbocation Rearrangements: The initially formed secondary carbocation is prone to hydride shifts to form a more stable tertiary carbocation elsewhere along the chain. This would lead to a mixture of structural isomers rather than the desired product. youtube.commasterorganicchemistry.com

Polyalkylation: The product, an alkylbenzene, is more reactive than benzene itself because alkyl groups are activating. youtube.com This can lead to multiple additions of the side-chain to the same benzene ring, reducing the yield of the mono-substituted product.

Olefin Metathesis Applications in Side-Chain Construction

Olefin metathesis is a powerful reaction that redistributes C=C double bonds. While not a direct method for coupling the benzene ring, it can be employed in a multi-step strategy to construct the (6-methyl-5-heptenyl) side-chain. A common approach is cross-metathesis using a well-defined ruthenium catalyst, such as a Grubbs'-type catalyst. harvard.edu

A potential synthetic route could involve:

Preparation of a simple alkenylbenzene: For example, the synthesis of 4-phenyl-1-butene (B1585249).

Cross-Metathesis: Reacting the 4-phenyl-1-butene with an appropriate olefin partner, such as 5-methyl-1,4-hexadiene, in the presence of a Grubbs' catalyst. This would form the desired C=C bond in the middle of the final side-chain.

This method offers good functional group tolerance but is less atom-economical and involves a more complex, multi-step pathway compared to other strategies. harvard.edugre.ac.uk

Cross-Coupling Strategies for Aromatic and Aliphatic Moiety Linkage

Transition-metal-catalyzed cross-coupling reactions are among the most versatile and reliable methods for forming carbon-carbon bonds with high precision, avoiding the rearrangement issues common in Friedel-Crafts reactions. The Suzuki-Miyaura and Negishi couplings are particularly relevant. researchgate.netrsc.org

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. researchgate.netresearchgate.net For the target molecule, two primary pathways exist:

Pathway A: Coupling phenylboronic acid with a (6-methyl-5-heptenyl) halide.

Pathway B: Coupling a (6-methyl-5-heptenyl)boronic acid or ester with a halobenzene (e.g., bromobenzene).

The catalytic cycle involves oxidative addition of the halide to the Pd(0) catalyst, transmetalation from the boron compound to the palladium center, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. youtube.com

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, also typically catalyzed by palladium or nickel complexes. organic-chemistry.orgorgsyn.org Similar to the Suzuki reaction, this can be achieved by reacting a phenylzinc halide with a (6-methyl-5-heptenyl) halide or a (6-methyl-5-heptenyl)zinc halide with a halobenzene. The Negishi coupling is known for its high reactivity and functional group tolerance. rsc.orgrsc.org

Table 1: Comparison of Cross-Coupling Strategies

| Feature | Suzuki-Miyaura Coupling | Negishi Coupling |

|---|---|---|

| Organometallic Reagent | Organoboron (e.g., boronic acid, boronic ester) | Organozinc |

| Stability of Reagent | Generally high; often air- and moisture-stable solids | Often highly reactive; sensitive to air and moisture, typically prepared in situ |

| Key Advantages | Commercially available reagents, low toxicity of boron byproducts, high functional group tolerance | High reactivity of organozinc reagents, effective for C(sp³)-C(sp²) coupling |

| Catalyst | Palladium complexes with various phosphine (B1218219) ligands | Palladium or Nickel complexes |

Stereoselective and Regioselective Synthesis Approaches

The choice of synthetic method has profound implications for the selectivity of the reaction.

Regioselectivity: This refers to the specific placement of the side-chain on the benzene ring and the connectivity of the atoms.

Friedel-Crafts Alkylation: This method exhibits poor regioselectivity due to the high probability of carbocation rearrangements, which would result in a mixture of isomers with the phenyl group attached at different positions of the heptenyl chain. libretexts.org

Cross-Coupling Reactions: These methods offer excellent regioselectivity. The C-C bond forms precisely between the carbon atom bearing the halogen (or triflate) and the carbon atom bearing the boron or zinc moiety. orgsyn.org This control is a primary reason for their widespread use in modern organic synthesis.

Stereoselectivity: This relates to the spatial arrangement of atoms, particularly the geometry of the double bond in the side-chain.

The alkene in the (6-methyl-5-heptenyl) side-chain is trisubstituted. Preserving its original geometry during synthesis is crucial.

Cross-coupling reactions like the Suzuki and Negishi couplings are known to proceed with retention of the double bond configuration, provided the starting alkenyl halide or alkenylboron species has high stereochemical purity.

Analysis of Industrial Production Methods and Scalability Factors

While specific industrial production of Benzene, (6-methyl-5-heptenyl)- is not widely documented, an analysis of the scalability of the aforementioned laboratory methods provides insight into a potential large-scale protocol.

Development of Efficient Large-Scale Synthesis Protocols

For industrial applications, an ideal synthesis protocol must be cost-effective, safe, efficient, and environmentally benign.

Friedel-Crafts Alkylation: From an industrial perspective, the low cost of starting materials like benzene and AlCl₃ is attractive. libretexts.org However, the lack of selectivity, the generation of corrosive HCl gas, and the large amounts of waste from catalyst quenching make this route problematic for producing a high-purity specialty chemical.

Cross-Coupling Reactions: These methods are increasingly implemented in industrial processes despite the higher initial cost of palladium catalysts. researchgate.net Their scalability is enhanced by:

High Selectivity and Yield: Reduces the cost and complexity of purification.

Milder Conditions: Many cross-coupling reactions can be run at moderate temperatures and pressures. orgsyn.org

The Suzuki-Miyaura coupling is often favored industrially over the Negishi coupling due to the greater stability and lower toxicity of the organoboron reagents compared to the highly reactive organozinc compounds. researchgate.net The availability of a wide range of boronic acids and the generation of benign inorganic by-products are also significant advantages for large-scale production.

Table 2: Scalability Factors of Synthetic Routes

| Factor | Friedel-Crafts Alkylation | Cross-Coupling (Suzuki/Negishi) |

|---|---|---|

| Starting Material Cost | Low (e.g., Benzene, AlCl₃) | Moderate to High (Halides, Boronic Acids, Catalysts) |

| Selectivity & Purity | Low (Rearrangements, Polyalkylation) | High (Excellent Regio- and Stereoselectivity) |

| Catalyst Cost/Recycling | Stoichiometric catalyst, difficult to recycle | Catalytic amounts of precious metals; recycling is possible but can be complex |

| Waste Generation | High (Acidic aqueous waste) | Lower, often benign salts (e.g., borates) |

| Overall Viability | Poor for high-purity specialty chemicals | Excellent, widely used in pharmaceutical and fine chemical industries |

Catalytic Systems and Process Optimization in Industrial Production

Traditionally, stoichiometric amounts of strong Lewis acids like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) have been employed. libretexts.orgmt.com These catalysts are effective in activating the alkylating agent, typically an alkyl halide or an alcohol, to generate a carbocation electrophile that then attacks the benzene ring. libretexts.org However, the use of stoichiometric amounts of these catalysts leads to significant downstream processing challenges, including the generation of large volumes of acidic waste and difficulties in catalyst separation and recovery.

Modern industrial approaches have shifted towards the use of catalytic amounts of Lewis acids or solid acid catalysts to create more sustainable and economically viable processes. beilstein-journals.org Key developments in catalytic systems include:

Heterogeneous Catalysts: Solid acid catalysts such as zeolites (e.g., H-Y and H-beta), montmorillonite (B579905) clay, and Nafion-H have emerged as promising alternatives. nih.gov These materials offer several advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and often improved selectivity. nih.gov For instance, activated montmorillonite clay has demonstrated high activity and durability in continuous-flow Friedel-Crafts alkylations with alcohols. nih.gov

Molybdenum Complexes: Certain transition metal complexes, particularly those of molybdenum, have been shown to catalyze Friedel-Crafts-type alkylations. For example, a catalytic system comprising a molybdenum(II) complex like [CpMoCl(CO)₃] and an oxidant such as o-chloranil can effectively promote the alkylation of benzene derivatives with alkenes and alcohols. nih.gov

Brønsted Acids: Strong Brønsted acids, including sulfuric acid and hydrofluoric acid, can also catalyze the alkylation. beilstein-journals.org More recently, highly acidic systems like triflic acid (CF₃SO₃H) have been investigated. ubbcluj.ro

Process optimization in an industrial setting focuses on maximizing yield and minimizing byproducts. This is often achieved through continuous-flow reaction systems, which offer better control over reaction parameters such as temperature, pressure, and residence time compared to batch processes. nih.gov Continuous-flow synthesis using packed-bed reactors with heterogeneous catalysts is a key strategy for the green and sustainable production of fine chemicals like "Benzene, (6-methyl-5-heptenyl)-". nih.gov

Interactive Data Table: Comparison of Catalytic Systems for Friedel-Crafts Alkylation

| Catalyst Type | Examples | Advantages | Disadvantages |

| Lewis Acids | AlCl₃, FeCl₃, BF₃, TiCl₄, SnCl₄ libretexts.orgbeilstein-journals.org | High reactivity, well-established | Stoichiometric amounts often needed, corrosive, waste generation |

| Brønsted Acids | H₂SO₄, HF, Triflic Acid beilstein-journals.orgubbcluj.ro | Effective for certain substrates | Corrosive, environmental concerns |

| Heterogeneous Catalysts | Zeolites, Montmorillonite Clay, Nafion-H nih.gov | Easy separation, reusable, environmentally benign | Can have lower activity than homogeneous catalysts |

| Transition Metal Complexes | [CpMoCl(CO)₃]/o-chloranil nih.gov | Catalytic amounts, high selectivity | May require specific co-catalysts or oxidants |

Precursor Molecules and Intermediates in Benzene, (6-methyl-5-heptenyl)- Synthesis

The synthesis of "Benzene, (6-methyl-5-heptenyl)-" and its isomers involves the reaction between an aromatic precursor and an alkylating agent. The specific precursors can vary depending on the desired isomer and the chosen synthetic route.

Aromatic Precursors:

Benzene: The fundamental building block for the aromatic ring. libretexts.org

Toluene (Methylbenzene): Used for the synthesis of ar-curcumene (B162097), where the methyl group is already present on the aromatic ring. researchgate.net

Substituted Benzenes: Other substituted benzenes can be used to introduce different functionalities to the final product.

Alkylating Agents and Intermediates:

The side chain, (6-methyl-5-heptenyl)-, can be introduced using various precursors that can form the corresponding carbocation or activated electrophile.

Nerolidol: This naturally occurring sesquiterpene alcohol is a common precursor. Under acidic conditions, the tertiary alcohol group can be protonated and eliminated as water, forming a stable tertiary carbocation that can then alkylate the aromatic ring.

6-Methyl-5-hepten-2-one (B42903): This ketone can be a precursor to the alkylating agent. For example, it can be reduced to the corresponding alcohol, 6-methyl-5-hepten-2-ol (B124558), which can then be used in a Friedel-Crafts reaction. acs.org

Allylic Halides: Halogenated derivatives of the heptenyl chain can be used as alkylating agents in the presence of a Lewis acid catalyst. libretexts.org

Farnesyl Pyrophosphate (FPP): In biosynthetic pathways, FPP is the key intermediate for the formation of all sesquiterpenes, including bisabolenes. wikipedia.org While not typically used in chemical synthesis in the same way, it represents the biological precursor.

The reaction mechanism generally proceeds through the formation of a key intermediate, a carbocation. The stability of this carbocation is a critical factor in determining the reaction's feasibility and the structure of the final product. Rearrangements of the carbocation intermediate are possible and can lead to the formation of different isomers. libretexts.org

Sustainable and Green Chemistry Approaches to Benzene, (6-methyl-5-heptenyl)- Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of "Benzene, (6-methyl-5-heptenyl)-" and other fine chemicals to minimize environmental impact and improve process safety and efficiency.

Key green chemistry strategies include:

Use of Greener Solvents: Replacing hazardous and volatile organic solvents with more environmentally friendly alternatives.

Catalytic Reactions: The shift from stoichiometric reagents to catalytic systems, particularly heterogeneous catalysts, is a cornerstone of green synthesis. beilstein-journals.orgnih.gov This reduces waste, allows for catalyst recycling, and simplifies product purification.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The direct use of alcohols as alkylating agents, which produces water as the only byproduct, is a significant improvement in atom economy compared to using alkyl halides, which generate salt waste. beilstein-journals.orgcore.ac.uk

Renewable Feedstocks: There is growing interest in producing sesquiterpenes like bisabolene (B7822174) from renewable resources through biotechnological approaches. biorxiv.org Engineered microorganisms, such as the yeast Yarrowia lipolytica and the archaeon Methanosarcina acetivorans, have been developed to produce α-bisabolene from renewable feedstocks like waste cooking oil or one- and two-carbon compounds. biorxiv.orgrsc.org These biosynthetic methods offer a sustainable alternative to traditional chemical synthesis.

Interactive Data Table: Green Chemistry Approaches in Synthesis

| Green Chemistry Principle | Application in Benzene, (6-methyl-5-heptenyl)- Synthesis |

| Waste Prevention | Use of catalytic instead of stoichiometric reagents. beilstein-journals.org |

| Atom Economy | Direct use of alcohols as alkylating agents, producing only water as a byproduct. beilstein-journals.orgcore.ac.uk |

| Less Hazardous Chemical Syntheses | Avoiding toxic alkyl halides in favor of alcohols. beilstein-journals.org |

| Design for Energy Efficiency | Development of more active catalysts that allow for lower reaction temperatures. |

| Use of Renewable Feedstocks | Biosynthesis of bisabolene using engineered microbes. biorxiv.orgrsc.org |

| Catalysis | Extensive use of heterogeneous and recyclable catalysts like zeolites and clays. nih.gov |

Chemical Reactivity and Mechanistic Transformations of Benzene, 6 Methyl 5 Heptenyl

Detailed Chemical Reactions Analysis of the Benzene (B151609) Moiety

The reactivity of the benzene ring in Benzene, (6-methyl-5-heptenyl)- is predominantly governed by electrophilic aromatic substitution, influenced by the electron-donating nature of the alkyl side chain. Nucleophilic substitutions are generally not favored but can occur under specific, strenuous conditions.

Advanced Studies on Electrophilic Aromatic Substitution Patterns and Mechanisms

The (6-methyl-5-heptenyl)- group is an alkyl substituent on the benzene ring. As an electron-donating group, it activates the aromatic ring, making it more susceptible to electrophilic attack than benzene itself. youtube.com This activation results from the inductive effect of the alkyl group, which increases the electron density of the ring.

The substitution reactions proceed via a three-step mechanism:

Generation of an electrophile : A strong electrophile is generated, often with the help of a catalyst. byjus.com

Formation of a carbocation intermediate : The electrophile attacks the electron-rich benzene ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. byjus.com

Removal of a proton : A base removes a proton from the carbon atom that bears the electrophile, restoring the aromaticity of the ring. byjus.com

The electron-donating nature of the (6-methyl-5-heptenyl)- group directs incoming electrophiles to the ortho and para positions. youtube.comlibretexts.org This is because the carbocation intermediates formed by attack at these positions are more stabilized by resonance, with one of the resonance structures placing the positive charge on the carbon atom directly attached to the alkyl group. The steric hindrance from the bulky side chain may influence the ratio of ortho to para products, often favoring the para product. libretexts.orgmsu.edu

Interactive Table: Electrophilic Aromatic Substitution Reactions of Benzene, (6-methyl-5-heptenyl)-

| Reaction | Reagents | Electrophile | Major Products |

|---|---|---|---|

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | NO₂⁺ (Nitronium ion) | 1-(6-methyl-5-heptenyl)-2-nitrobenzene and 1-(6-methyl-5-heptenyl)-4-nitrobenzene |

| Halogenation (Bromination) | Br₂, FeBr₃ | Br⁺ | 1-Bromo-2-(6-methyl-5-heptenyl)benzene and 1-Bromo-4-(6-methyl-5-heptenyl)benzene |

| Halogenation (Chlorination) | Cl₂, AlCl₃ | Cl⁺ | 1-Chloro-2-(6-methyl-5-heptenyl)benzene and 1-Chloro-4-(6-methyl-5-heptenyl)benzene |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 2-(6-methyl-5-heptenyl)benzenesulfonic acid and 4-(6-methyl-5-heptenyl)benzenesulfonic acid |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ (Carbocation) | Ortho- and para-alkylated products |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | Ortho- and para-acylated products |

Nucleophilic Aromatic Substitution (if applicable) and Addition Reactions

Nucleophilic aromatic substitution (NAS) is generally not a favorable reaction for Benzene, (6-methyl-5-heptenyl)-. This type of reaction typically requires the presence of strong electron-withdrawing groups on the aromatic ring to stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org The (6-methyl-5-heptenyl)- group is electron-donating, which destabilizes this intermediate and makes the ring less susceptible to nucleophilic attack. libretexts.org

For NAS to occur on an unactivated ring, extreme conditions are necessary, such as high temperatures and pressures, or the use of very strong nucleophiles. youtube.commsu.edu Another pathway is the elimination-addition (benzyne) mechanism, which also requires harsh conditions. youtube.com Given these constraints, nucleophilic aromatic substitution is not a typical reaction pathway for this compound under standard laboratory conditions.

Addition reactions to the benzene ring, such as hydrogenation, are possible but require conditions that overcome the stability of the aromatic system. These reactions are discussed in the context of the alkenyl side chain's reactivity.

Reactivity of the Alkenyl Side Chain

The (6-methyl-5-heptenyl)- side chain possesses a carbon-carbon double bond, which is a site of high reactivity, allowing for hydrogenation, oxidation, and polymerization reactions.

Mechanisms of Hydrogenation and Selective Reduction

The hydrogenation of Benzene, (6-methyl-5-heptenyl)- can occur at two sites: the double bond of the alkenyl side chain and the aromatic ring.

Selective Hydrogenation of the Alkenyl Side Chain : The double bond in the side chain can be selectively hydrogenated under milder conditions than those required for the reduction of the aromatic ring. This is typically achieved using catalysts like palladium on carbon (Pd/C) or Raney nickel at lower temperatures and pressures. researchgate.net The reaction proceeds via the addition of hydrogen atoms across the double bond, resulting in the formation of Benzene, (6-methylheptyl)-.

Full Hydrogenation : To hydrogenate both the side chain and the aromatic ring, more vigorous conditions are necessary. This involves high pressures of hydrogen gas and catalysts such as platinum, palladium, or nickel at elevated temperatures. libretexts.orgrsc.org This reaction destroys the aromaticity of the benzene ring, yielding (6-methylheptyl)cyclohexane.

Interactive Table: Hydrogenation Products of Benzene, (6-methyl-5-heptenyl)-

| Reaction Conditions | Product |

|---|---|

| H₂, Pd/C, Room Temperature, 1 atm | Benzene, (6-methylheptyl)- |

Oxidative Transformations and Elucidation of Reaction Products

The alkenyl side chain is susceptible to oxidation at two key positions: the benzylic carbon and the carbon-carbon double bond.

Oxidation of the Benzylic Position : The benzylic carbon (the carbon atom attached to the benzene ring) is activated towards oxidation. msu.edu Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the entire side chain, cleaving it at the benzylic position to form benzoic acid. youtube.comyoutube.com For this reaction to occur, the benzylic carbon must have at least one hydrogen atom, which is the case for this compound. youtube.com

Oxidation of the Double Bond : The double bond in the side chain can undergo various oxidative reactions.

Oxidative Cleavage : Ozonolysis (O₃ followed by a workup with Zn/H₂O or (CH₃)₂S) would cleave the double bond, yielding two smaller carbonyl compounds.

Epoxidation : Reaction with a peroxy acid, such as m-chloroperoxybenzoic acid (mCPBA), would form an epoxide across the double bond.

Dihydroxylation : Treatment with osmium tetroxide (OsO₄) followed by a reducing agent or cold, dilute potassium permanganate would result in the formation of a diol.

Polymerization and Oligomerization Mechanisms

While specific research on the polymerization of Benzene, (6-methyl-5-heptenyl)- is not widely documented, the presence of an alkene functional group in the side chain suggests its potential to undergo polymerization. Alkenes are known to polymerize through various mechanisms, including free-radical, cationic, and anionic polymerization, depending on the reaction conditions and the nature of the substituents.

Given the structure of the side chain, cationic polymerization could be a plausible route. The reaction would be initiated by a strong acid, which protonates the double bond to form a carbocation. This carbocation can then react with other monomer units to form a polymer chain. The stability of the resulting carbocation would influence the feasibility of this process.

Pericyclic Reactions Involving the Heptenyl Group

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. nih.gov The 6-methyl-5-heptenyl group in Benzene, (6-methyl-5-heptenyl)- possesses a structural motif amenable to certain types of pericyclic reactions, primarily intramolecular ene reactions.

The intramolecular ene reaction is a thermally or Lewis acid-catalyzed process where the π-system of the double bond interacts with an allylic C-H bond. In the case of Benzene, (6-methyl-5-heptenyl)-, the double bond can react with a benzylic C-H bond, leading to the formation of a five- or six-membered ring. The regioselectivity of this reaction would be influenced by the stability of the resulting carbocationic intermediate in a stepwise ionic pathway or the geometric constraints of the cyclic transition state in a concerted process.

While specific experimental data on the pericyclic reactions of Benzene, (6-methyl-5-heptenyl)- are not extensively documented in publicly available literature, the behavior of similar aryl-alkene systems suggests that such transformations are plausible. For instance, Brønsted acid-catalyzed cyclization of alkyl aryl-1,3-dienes is a known method for synthesizing substituted indenes, proceeding through a stable benzylic carbocation followed by cyclization. organic-chemistry.org A similar acid-catalyzed intramolecular electrophilic attack of the double bond onto the aromatic ring could also occur, leading to cyclized products.

Table 1: Plausible Pericyclic and Related Cyclization Reactions of Benzene, (6-methyl-5-heptenyl)-

| Reaction Type | Catalyst/Conditions | Plausible Product(s) | Remarks |

| Intramolecular Ene Reaction | Heat (Δ) or Lewis Acid (e.g., AlCl₃) | Substituted tetralin or indane derivatives | The reaction pathway and product distribution would depend on the specific conditions and the conformation of the heptenyl chain. |

| Acid-Catalyzed Cyclization | Brønsted Acid (e.g., H₂SO₄, TfOH) | Cyclized products via electrophilic aromatic substitution | This reaction would involve the formation of a carbocation on the heptenyl chain, followed by attack on the electron-rich benzene ring. organic-chemistry.org |

Derivatization Strategies and Functional Group Interconversions for Benzene, (6-methyl-5-heptenyl)-

The presence of a double bond and an aromatic ring in Benzene, (6-methyl-5-heptenyl)- allows for a variety of derivatization and functional group interconversion reactions. These transformations can target the olefinic part of the heptenyl chain, the benzylic position, or the aromatic ring itself.

Functionalization of the Heptenyl Chain:

Oxidation: The double bond can be subjected to various oxidative cleavage or functionalization reactions. For example, ozonolysis would cleave the double bond to yield an aldehyde and a ketone. Epoxidation, using reagents like m-CPBA, would form an epoxide, which can be a precursor for further transformations.

Reduction: The double bond can be selectively hydrogenated to yield the corresponding saturated alkylbenzene, Benzene, (6-methylheptyl)-.

Halogenation: The addition of halogens (e.g., Br₂) across the double bond would result in a dihalo-substituted derivative.

Functionalization of the Aromatic Ring and Benzylic Position:

Side-Chain Oxidation: The alkyl group attached to the benzene ring can be oxidized under strong oxidizing conditions. For instance, heating with an alkaline solution of potassium permanganate (KMnO₄) would oxidize the entire heptenyl chain to a carboxylic acid group, forming benzoic acid. nih.gov

Electrophilic Aromatic Substitution: The benzene ring can undergo typical electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.org The alkyl group is an ortho-, para-director.

Table 2: Selected Derivatization Reactions of Benzene, (6-methyl-5-heptenyl)-

| Reaction Type | Reagent(s) | Product Functional Group |

| Epoxidation | m-CPBA | Epoxide |

| Dihydroxylation | OsO₄ (cat.), NMO | Diol |

| Ozonolysis | 1. O₃; 2. DMS | Aldehyde and Ketone |

| Hydrogenation | H₂, Pd/C | Alkane |

| Bromination (alkene) | Br₂ | Dibromide |

| Side-Chain Oxidation | KMnO₄, OH⁻, heat | Carboxylic Acid |

| Nitration (aromatic) | HNO₃, H₂SO₄ | Nitroarene |

Catalytic Transformations of Benzene, (6-methyl-5-heptenyl)-

Catalysis offers efficient and selective routes for the transformation of Benzene, (6-methyl-5-heptenyl)-. Both homogeneous and heterogeneous catalytic systems can be employed to achieve various functionalizations.

Homogeneous catalysts, which are soluble in the reaction medium, can provide high selectivity and activity under mild conditions.

Hydrogenation: Wilkinson's catalyst (RhCl(PPh₃)₃) can be used for the selective hydrogenation of the double bond in the heptenyl chain without affecting the aromatic ring.

Hydroformylation: The reaction of the double bond with syngas (CO/H₂) in the presence of a rhodium or cobalt catalyst can introduce a formyl group, leading to aldehydes.

Metathesis: Cross-metathesis with other olefins in the presence of Grubbs' or Schrock's catalysts can be used to modify the heptenyl side chain.

C-H Functionalization: Modern catalytic methods could enable the functionalization of C-H bonds. For instance, transition-metal catalysts might direct the arylation or alkylation at specific positions of the heptenyl chain or the aromatic ring. nih.gov

Heterogeneous catalysts, which are in a different phase from the reactants, offer advantages in terms of ease of separation and reusability.

Hydrogenation: The aromatic ring of Benzene, (6-methyl-5-heptenyl)- can be hydrogenated to a cyclohexane (B81311) ring using heterogeneous catalysts like Raney Nickel or Platinum on carbon (Pt/C) under high pressure and temperature. nih.govnih.gov Selective hydrogenation of the double bond can also be achieved under milder conditions.

Dehydrogenation/Aromatization: In the presence of certain catalysts like Pt or Pd on a support, at high temperatures, the heptenyl chain could potentially undergo cyclization and dehydrogenation to form naphthalene (B1677914) or related polycyclic aromatic hydrocarbons. The dehydrocyclization of n-alkanes to aromatics is a known industrial process. google.com

Isomerization: Acidic solid catalysts, such as zeolites or supported acids, could catalyze the isomerization of the double bond along the heptenyl chain.

Table 3: Examples of Catalytic Transformations for Benzene, (6-methyl-5-heptenyl)-

| Reaction Type | Catalyst | Product Type | Catalyst Phase |

| Selective Hydrogenation (alkene) | Wilkinson's Catalyst | Saturated Alkylbenzene | Homogeneous |

| Arene Hydrogenation | Raney Ni, H₂ (high P, T) | Cyclohexyl derivative | Heterogeneous |

| Hydroformylation | Rh/phosphine (B1218219) complex | Aldehyde | Homogeneous |

| Dehydrocyclization | Pt/Al₂O₃, high T | Polycyclic Aromatic Hydrocarbon | Heterogeneous |

Advanced Analytical Methodologies for Characterizing Benzene, 6 Methyl 5 Heptenyl

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of compounds. By probing the interactions of molecules with electromagnetic radiation, these techniques provide detailed information about the connectivity of atoms, their chemical environment, and the types of functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the exact structure of organic molecules in solution. For Benzene (B151609), (6-methyl-5-heptenyl)-, both ¹H and ¹³C NMR are crucial.

In a ¹H NMR spectrum, the protons on the benzene ring are expected to produce signals in the aromatic region (typically δ 7.0-8.0 ppm). The exact chemical shifts and splitting patterns of these protons would reveal the substitution pattern on the benzene ring. The protons on the heptenyl side chain would appear in the aliphatic region (δ 1.0-2.5 ppm), with the vinylic proton on the double bond showing a characteristic shift around δ 5.0-5.5 ppm. The integration of these signals provides a ratio of the number of protons in each unique chemical environment. docbrown.info

¹³C NMR spectroscopy provides information on each unique carbon atom in the molecule. The carbon atoms of the benzene ring would resonate in the δ 120-150 ppm range, while the aliphatic carbons of the side chain would appear more upfield. The chemical shifts can be predicted based on established values for similar structures. For instance, the carbons of the double bond in the side chain would be expected around δ 124 and 132 ppm. vaia.com

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for unambiguously assigning these signals. A COSY spectrum would show correlations between coupled protons, allowing for the tracing of the proton-proton connectivity through the entire heptenyl side chain. An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached, confirming the C-H framework of the molecule. These combined techniques enable a detailed analysis of the compound's conformation and configuration.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Benzene, (6-methyl-5-heptenyl)-

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity (¹H) |

| Aromatic CH | 7.0 - 7.3 | 125 - 130 | Multiplet |

| Aromatic C (substituted) | - | ~140 | - |

| Vinylic CH | ~5.1 | ~124 | Triplet |

| C=C (substituted) | - | ~132 | - |

| Benzylic CH₂ | ~2.6 | ~35 | Triplet |

| Allylic CH₂ | ~2.0 | ~40 | Quartet |

| Other CH₂ | ~1.4 | ~25 | Multiplet |

| CH₃ (on double bond) | ~1.7 | ~18 | Singlet |

| CH₃ (on double bond) | ~1.6 | ~25 | Singlet |

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental formula of a compound by measuring its mass with very high accuracy. For Benzene, (6-methyl-5-heptenyl)- (C₁₄H₂₀), the calculated exact mass is 188.1565. HRMS analysis would confirm this mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions.

In addition to providing the molecular formula, mass spectrometry offers structural information through the analysis of fragmentation patterns. When the molecule is ionized in the mass spectrometer, it breaks apart into smaller, characteristic fragment ions. For Benzene, (6-methyl-5-heptenyl)-, a prominent fragmentation pathway would be the cleavage of the bond between the benzene ring and the side chain (benzylic cleavage). This would likely result in a highly stable tropylium (B1234903) ion (C₇H₇⁺) at a mass-to-charge ratio (m/z) of 91. Other significant fragments would arise from the cleavage of the heptenyl side chain, particularly at the allylic position, providing further structural confirmation. Analysis of these fragments helps to piece together the molecule's structure, complementing the data obtained from NMR.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

The FT-IR spectrum of Benzene, (6-methyl-5-heptenyl)- would exhibit several characteristic absorption bands. kahedu.edu.in Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (typically 3030-3090 cm⁻¹). researchgate.net Aliphatic C-H stretching from the heptenyl side chain would appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). The presence of the benzene ring would be confirmed by sharp C=C stretching absorptions in the 1450-1600 cm⁻¹ region. researchgate.net The C=C double bond within the side chain would likely show a stretching band around 1670 cm⁻¹. esisresearch.org

Raman spectroscopy provides complementary information. While aromatic C-H and C=C stretching bands are also visible in Raman spectra, non-polar bonds often produce stronger signals in Raman than in FT-IR. Therefore, the C=C bond of the side chain would be expected to give a strong Raman signal. The combination of FT-IR and Raman spectra provides a comprehensive fingerprint of the molecule's functional groups. nih.gov

Interactive Table 2: Key Vibrational Frequencies for Benzene, (6-methyl-5-heptenyl)-

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |

| Aromatic C-H | Stretch | 3030 - 3090 | FT-IR, Raman |

| Aliphatic C-H | Stretch | 2850 - 2960 | FT-IR, Raman |

| Alkene C=C | Stretch | ~1670 | FT-IR, Raman (strong) |

| Aromatic C=C | Stretch | 1450 - 1600 | FT-IR, Raman |

| Aromatic C-H | Out-of-plane bend | 690 - 900 | FT-IR |

Chromatographic Separation and Purity Assessment Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of Benzene, (6-methyl-5-heptenyl)-, chromatographic methods are essential for isolating the compound, assessing its purity, and performing quantitative analysis.

Gas Chromatography (GC) is ideally suited for the analysis of volatile and thermally stable compounds like Benzene, (6-methyl-5-heptenyl)-. In GC, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a long column. trisakti.ac.id For this compound, a non-polar capillary column (such as one with a polydimethylsiloxane-based stationary phase) would be appropriate. A Flame Ionization Detector (FID) is commonly used for quantitative analysis of hydrocarbons due to its high sensitivity and linear response. By comparing the peak area of the compound to that of known standards, its concentration in a sample can be accurately determined.

High-Performance Liquid Chromatography (HPLC) can also be employed for the analysis of this compound. sid.irresearchgate.net A reversed-phase setup, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water), would be the method of choice. Detection is typically achieved using a UV detector, set to a wavelength where the benzene ring absorbs strongly (e.g., 254 nm). researchgate.net While GC is often more efficient for volatile, non-polar compounds, HPLC is a valuable alternative, particularly for samples that may not be suitable for the high temperatures of a GC inlet. researchgate.net

The coupling of chromatographic separation with mass spectrometric detection creates an exceptionally powerful analytical tool for identifying compounds within complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for analyzing volatile organic compounds. mdpi.comhpst.cz As the components of a mixture are separated by the GC column, they enter the mass spectrometer, which acts as a highly specific detector. nih.gov The MS provides a mass spectrum for each separated component, which serves as a molecular fingerprint. This allows for the positive identification of Benzene, (6-methyl-5-heptenyl)- even in the presence of isomers or other structurally similar compounds. The combination of the retention time from the GC and the mass spectrum from the MS provides a very high degree of confidence in the identification. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful coupled technique. While less common for non-polar hydrocarbons, it can be effective, especially when using ionization sources suitable for such molecules, like Atmospheric Pressure Photoionization (APPI) or Atmospheric Pressure Chemical Ionization (APCI). LC-MS is particularly useful for analyzing less volatile or thermally fragile compounds that may be present in a mixture alongside Benzene, (6-methyl-5-heptenyl)-. nih.gov

Biochemical and Mechanistic Roles of Benzene, 6 Methyl 5 Heptenyl in Natural Systems

Investigation of Biosynthetic Pathways Where Benzene (B151609), (6-methyl-5-heptenyl)- Serves as a Precursor

The biosynthesis of ar-curcumene (B162097) is intrinsically linked to the broader terpenoid metabolic network in plants and microorganisms. It originates from precursor molecules generated through fundamental pathways and is itself a branch point for further molecular diversity.

Enzymatic Mechanisms in Natural Product Synthesis

The synthesis of all sesquiterpenes, including ar-curcumene, begins with farnesyl pyrophosphate (FPP), a C15 isoprenoid intermediate. FPP is produced in the cytosol of plant cells via the mevalonate (B85504) (MVA) pathway. nih.govd-nb.info The crucial step in forming the vast array of sesquiterpene skeletons is the enzymatic cyclization of the linear FPP molecule, a reaction catalyzed by a diverse class of enzymes known as terpene synthases (TPSs) or cyclases. d-nb.info

The process is initiated when the terpene synthase facilitates the ionization of FPP, removing the diphosphate (B83284) group to create a highly reactive farnesyl carbocation. This cation then undergoes a series of complex, enzyme-mediated intramolecular cyclizations, rearrangements, and quenching steps to yield a specific terpene hydrocarbon, such as ar-curcumene. The specific three-dimensional structure of the enzyme's active site dictates the precise folding of the FPP substrate and guides the carbocation through a specific reaction cascade, ensuring the formation of a particular stereoisomer.

While dedicated ar-curcumene synthases exist, some terpene synthases exhibit "promiscuity," producing ar-curcumene as one of several products from the same FPP precursor. For example, a sesquiterpene synthase from Polygonum minus has been identified that produces 24 different sesquiterpenes, including ar-curcumene.

Mechanistic Studies of Molecular Interactions in Biological Contexts

The biological activity of ar-curcumene is underpinned by its specific interactions with biomolecules like enzymes and receptors. While physiological outcomes are noted, the focus here is on the non-covalent and mechanistic basis of these interactions at a molecular level.

Receptor Binding Studies at a Molecular Level (Non-Physiological Outcome)

While extensive studies detailing the binding of ar-curcumene to specific receptors at a molecular level are still emerging, research on related terpenoids provides a framework for its potential interactions. Terpenoids can interact with various receptors, including G protein-coupled receptors (GPCRs). For instance, some terpenoids are known to interact with the insect octopaminergic system, which involves GPCRs that regulate key physiological processes. mdpi.com

Molecular docking studies, a computational method to predict the binding orientation and affinity of a small molecule to a protein target, have been employed to investigate the interactions of ar-curcumene. For example, docking has been used to explore the binding of major components of agarwood, which can include sesquiterpenoids, with core targets related to neurotransmitter pathways, such as serotonin (B10506) and GABA receptors. researchgate.net The lipophilic (hydrophobic) nature of ar-curcumene is a key driver of its interaction with the hydrophobic pockets within protein receptors, leading to conformational changes that can modulate receptor activity. researchgate.net

Enzyme Substrate Recognition and Catalytic Mechanisms

Enzyme-substrate recognition is a highly specific process governed by the complementary shapes and chemical properties of the enzyme's active site and the substrate molecule. nih.gov For an enzyme to recognize a substrate like ar-curcumene, or for ar-curcumene to act as an inhibitor, it must fit precisely into the active site. This "lock-and-key" or "induced-fit" model involves multiple non-covalent interactions, such as hydrophobic interactions, van der Waals forces, and potentially hydrogen bonds if functional groups are present. nih.govnih.gov

The pronounced hydrophobicity of ar-curcumene is a primary factor in its interaction with enzymes. researchgate.net It can effectively bind to hydrophobic pockets in enzyme active sites or allosteric sites. This binding can inhibit the enzyme's activity by preventing the natural substrate from accessing the active site. For instance, in a study investigating the synergistic effects of α-curcumene with the antibiotic imipenem, it was suggested that the terpenoid's interaction with bacterial enzymes could enhance the antibiotic's efficacy. researchgate.net The study proposed that α-curcumene's hydrophobicity leads to interactions with the bacterial cell membrane and potentially with enzymes that could affect the cell's permeability or defense mechanisms against the antibiotic. researchgate.net

Contribution to Interspecies Chemical Communication: Mechanistic Basis

Ar-curcumene plays a significant role as a semiochemical—a chemical messenger that mediates interactions between organisms. Its volatility and distinct structure allow it to convey specific information in various ecological contexts.

The mechanistic basis for this communication lies in the chemoreception systems of the receiving organisms, typically insects. These organisms possess highly sensitive olfactory receptors, often located on their antennae, which are tuned to detect specific volatile organic compounds like ar-curcumene. The binding of ar-curcumene to these receptors triggers a nerve impulse, which is then processed by the insect's brain, leading to a specific behavioral response.

A well-documented example is the interaction between wild tomato plants (Solanum habrochaites) and the whitefly (Bemisia tabaci). researchgate.net These plants are rich in terpenoids, including ar-curcumene. Research has shown that whiteflies exhibit avoidance behavior in response to ar-curcumene, indicating its role as a repellent. researchgate.net The molecule is detected by the whitefly's olfactory system, signaling that the plant is not a suitable host, thus protecting the plant from herbivory. researchgate.net This repellent effect is a clear instance of allomonal communication, where the chemical benefits the sender (the plant) by deterring the receiver (the insect).

Metabolomic and Lipidomic Profiling of Organisms Producing Related Compounds

Metabolomics and lipidomics are powerful "omics" technologies that provide a comprehensive snapshot of the small molecules (metabolites and lipids) present within an organism. nih.govuniversiteitleiden.nl These approaches are crucial for understanding the biochemical capabilities and ecological interactions of organisms that synthesize a diverse array of natural products, including compounds structurally similar to Benzene, (6-methyl-5-heptenyl)-, which features both an aromatic benzene ring and a terpenoid-like side chain.

The study of marine natural products heavily relies on advanced analytical techniques to separate and identify complex mixtures of compounds. The primary methods employed in the metabolomic and lipidomic profiling of organisms producing aromatic and terpenoid compounds include:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a cornerstone technique for metabolomics and lipidomics. japsonline.comnih.gov It separates compounds based on their chemical properties as they pass through a chromatography column, and then detects and identifies them based on their mass-to-charge ratio. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, facilitating the determination of elemental compositions. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about metabolites and is often used in conjunction with LC-MS for unambiguous identification. japsonline.comnih.gov It is particularly useful for elucidating the stereochemistry of molecules.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and semi-volatile compounds, which can include smaller aromatic and terpenoid molecules.

Data from these analytical platforms are often processed using multivariate statistical analysis and bioinformatic tools like molecular networking to differentiate between samples and identify novel compounds. researchgate.net

Marine sponges are a particularly rich source of bioactive secondary metabolites, including a vast array of terpenoids and aromatic compounds. nih.govuniversiteitleiden.nl Metabolomic and lipidomic studies of sponges have revealed their immense chemical diversity and the significant contribution of their symbiotic microorganisms to this diversity. nih.gov

Organisms of Interest: Sponges of the order Dictyoceratida, particularly from the genera Dysidea and Dactylospongia, are known producers of sesquiterpenoid hydroquinones and quinones. nih.govmdpi.commdpi.com These compounds are meroterpenoids, molecules of mixed biosynthetic origin, combining a sesquiterpene (C15) unit with a hydroquinone (B1673460) or quinone moiety.

Research Findings: A metabolomic study of four Dysideidae sponges demonstrated that each species possesses a distinct metabolomic signature. researchgate.net While many metabolites remain unidentified, known compounds such as phospholipids (B1166683) and sterols were dereplicated from the complex datasets. researchgate.net

A detailed chemical investigation of the sponge Dysidea arenaria led to the isolation of a new sesquiterpenoid hydroquinone, 19-hydroxy-polyfibrospongol B, along with several known related compounds. mdpi.com Similarly, a study on Dactylospongia elegans identified numerous sesquiterpenes with potential as dihydrofolate reductase (DHFR) inhibitors. nih.gov

Lipidomic studies on sponges like Amphimedon queenslandica have explored the biosynthesis of fatty acids, revealing that while the sponge may not be able to produce basic saturated fatty acids de novo, it possesses enzymes to modify fatty acids provided by its microbial symbionts. nih.gov

Marine algae are another significant source of structurally diverse secondary metabolites, including halogenated terpenes and aromatic compounds. rsc.orgmdpi.com

Organisms of Interest: The red alga Corallina officinalis and its associated endophytic fungi have been the subject of comparative metabolomic studies. rsc.orgrsc.org

Research Findings: A comparative metabolomic analysis of Corallina officinalis and three of its endophytic fungi (Aspergillus species) using LC-MS/MS led to the tentative identification of 76 metabolites. rsc.org These included compounds from various chemical classes such as sesquiterpenes, quinones, and fatty acids. rsc.orgrsc.org The study revealed that the host alga and its fungal symbionts share some common metabolites, while others are unique to the fungi, highlighting the complex metabolic interactions within the holobiont. rsc.orgrsc.org

Metabolomic profiling of the brown alga Sargassum cinereum has resulted in the identification of several compounds, including new aryl cresols, which exhibit antiproliferative activity. mdpi.com

Environmental Fate and Degradation Mechanisms of Benzene, 6 Methyl 5 Heptenyl

Microbial Biodegradation Mechanisms

Microbial activity is a crucial factor in the ultimate degradation of Benzene (B151609), (6-methyl-5-heptenyl)- in the environment. The long, branched alkyl side chain and the aromatic ring are both targets for microbial enzymatic attack.

While no studies have specifically isolated microorganisms that degrade Benzene, (6-methyl-5-heptenyl)-, research on other long-chain alkylbenzenes points to a diverse range of bacteria capable of this process. These are often found in petroleum-contaminated soils and sediments. Genera such as Pseudomonas, Alcanivorax, Comamonas, and various marine bacteria have been shown to degrade similar compounds. nih.govresearchgate.net It is highly probable that species within these genera, equipped with the necessary enzymatic machinery, would also be capable of degrading Benzene, (6-methyl-5-heptenyl)-.

The most likely and well-documented pathway for the microbial degradation of long-chain alkylbenzenes is initiated by the oxidation of the alkyl side chain. nih.gov This process typically begins with the terminal methyl group (ω-oxidation) or, less commonly, the sub-terminal carbon, catalyzed by monooxygenase or dioxygenase enzymes. This initial oxidation forms a primary alcohol, which is then further oxidized to an aldehyde and then to a carboxylic acid.

Following the initial oxidation, the alkyl chain is shortened through a process of β-oxidation, where two-carbon units are sequentially cleaved off. For Benzene, (6-methyl-5-heptenyl)-, the branching in the side chain at the 6-methyl position may present a steric hindrance to the β-oxidation process, potentially slowing down the degradation rate compared to linear alkylbenzenes.

The degradation of the aromatic ring typically occurs after the side chain has been significantly shortened. The resulting phenylcarboxylic acid can then undergo ring hydroxylation and subsequent cleavage by dioxygenases.

Table 2: Inferred Enzymatic Degradation Pathway of Benzene, (6-methyl-5-heptenyl)-

| Step | Enzyme Class | Intermediate Product | Final Products |

|---|---|---|---|

| Initial Oxidation of Alkyl Chain | Monooxygenase/Dioxygenase | (6-methyl-5-heptenyl)phenyl carboxylic acid | - |

| Side Chain Shortening | β-oxidation enzymes | Phenylacetic acid or Benzoic acid | - |

Abiotic Degradation Processes in Soil and Sediment Matrices

In soil and sediment, abiotic degradation processes for Benzene, (6-methyl-5-heptenyl)- are expected to be slow compared to microbial degradation. Hydrolysis, the reaction with water, is generally not a significant degradation pathway for alkylbenzenes under typical environmental pH conditions.

The presence of certain minerals, particularly clays, can catalyze degradation reactions, although this is highly dependent on the specific mineralogy and environmental conditions such as temperature and moisture content. Soil moisture has been shown to significantly affect the degradation rates of similar compounds, likely by influencing their bioavailability to microorganisms. nih.gov

Transport and Sorption Phenomena in Environmental Compartments

The transport and partitioning of Benzene, (6-methyl-5-heptenyl)- in the environment are largely dictated by its physicochemical properties, particularly its hydrophobicity. Due to its long alkyl side chain, this compound is expected to have a low water solubility and a high octanol-water partition coefficient (Kow).

Consequently, in aquatic systems, Benzene, (6-methyl-5-heptenyl)- will have a strong tendency to adsorb to suspended particles and accumulate in sediments. In soil environments, it will exhibit strong sorption to soil organic matter. This sorption will reduce its mobility in the subsurface and its bioavailability for microbial degradation. The extent of sorption is positively correlated with the length of the alkyl chain and the organic carbon content of the soil or sediment. researchgate.net Therefore, longer-chain isomers of this compound will be less mobile and potentially more persistent in the solid phase. The desorption of such compounds from sediment can be a slow process, leading to long-term, low-level contamination of the water column. researchgate.net

Table 3: Inferred Environmental Transport and Sorption Behavior of Benzene, (6-methyl-5-heptenyl)-

| Environmental Compartment | Dominant Process | Influencing Factors | Expected Outcome |

|---|---|---|---|

| Water | Sorption to suspended solids and sediment | Alkyl chain length, organic matter content | Accumulation in sediment, low dissolved concentration |

| Soil | Sorption to organic matter | Organic carbon content, soil texture | Low mobility, potential for long-term persistence |

Applications of Benzene, 6 Methyl 5 Heptenyl in Materials Science and Catalysis Research

Utilization as a Monomer or Building Block in Specialty Polymer Synthesis

A comprehensive search of scientific and patent literature did not yield any specific examples of Benzene (B151609), (6-methyl-5-heptenyl)- being used as a monomer or building block in the synthesis of specialty polymers.

Theoretically, the presence of a terminal double bond in the 6-methyl-5-heptenyl side chain suggests that this compound could potentially undergo polymerization through various mechanisms, such as free-radical, cationic, or coordination polymerization. The resulting polymer would feature a polystyrene-like backbone with long, flexible, and branched aliphatic side chains. Such a structure could impart unique physical properties to the polymer, including a low glass transition temperature and increased solubility in nonpolar solvents.

However, without experimental data, the reactivity of the monomer, the achievable molecular weights, and the properties of the resulting polymer remain speculative. The industrial production of similar long-chain alkylbenzenes is primarily directed towards the manufacture of surfactants and detergents rather than specialty polymers. alfa-chemistry.com

Integration into Advanced Functional Materials for Research Purposes (e.g., sensing, separation)

No studies have been found that report the integration of Benzene, (6-methyl-5-heptenyl)- into advanced functional materials for applications such as sensing or separation.

The combination of an aromatic ring and a long aliphatic chain in Benzene, (6-methyl-5-heptenyl)- could, in principle, be exploited in the design of functional materials. For example, the aromatic portion could participate in π-π stacking interactions, while the hydrophobic tail could be utilized in materials for the separation of nonpolar molecules.

However, this remains a hypothetical application. The development of advanced functional materials typically involves molecules with more specific and targeted functionalities, and Benzene, (6-methyl-5-heptenyl)- does not appear to have been a subject of investigation for these purposes.

Emerging Research Avenues and Future Directions for Benzene, 6 Methyl 5 Heptenyl

The chemical compound Benzene (B151609), (6-methyl-5-heptenyl)-, a sesquiterpenoid derivative, represents a unique molecular architecture that combines an aromatic ring with a reactive alkenyl side chain. While not extensively studied to date, its structure presents a compelling platform for new scientific inquiry. The intersection of its aryl and terpenoid moieties opens up promising avenues for research in synthesis, reaction mechanisms, and interdisciplinary applications. This article explores the prospective future research directions centered on this intriguing molecule.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.